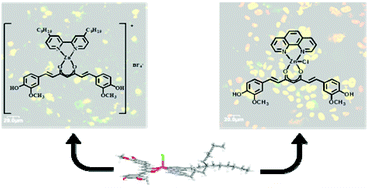Improving the bioactivity of Zn(ii)-curcumin based complexes†
Dalton Transactions Pub Date: 2013-04-15 DOI: 10.1039/C3DT50513H
Abstract
New Zn(II)-curcumin based heteroleptic complexes (1–5) have been synthesized and fully characterized, with the aim to improve the bioactivity of the precursor derivative [(bpy-9)Zn(curc)Cl] (A), a potentially intercalating antitumor agent recently reported. Some structural changes have been made starting from the reference complex A, in order to introduce new functionalities, such as electrostatic and/or covalent interactions. In particular, keeping the same N,N chelating


Recommended Literature
- [1] Assembly of protonated mesoporous carbon nitrides with co-catalytic [Mo3S13]2− clusters for photocatalytic hydrogen production†
- [2] Assembly of tetrameric dimethyltin-functionalized selenotungstates: from nanoclusters to one-dimensional chains†
- [3] Front cover
- [4] One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O–H bonds†
- [5] The role of l-cysteine and introduced surface defects in reactive oxygen species generation by ZnO nanoparticles†
- [6] 10-Substituted anthrone oximes
- [7] A unique and highly facile method for synthesising disulfide linked neoglycoconjugates: a new approach for remodelling of peptides and proteins
- [8] High-throughput methods to optically functional oxide and oxide–nitride materials†
- [9] Red and yellow emissive carbon dots integrated tandem luminescent solar concentrators with significantly improved efficiency†
- [10] Analysis of additives and process residues in plastics materials










